1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene
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Overview
Description
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene is an organic compound with a complex structure that includes both methoxy and alkoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene typically involves the alkylation of 1,3-dimethoxybenzene with an appropriate alkyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkene moiety can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and alkoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the alkoxy group, making it less complex.
1,3-Dimethoxy-5-(2-phenylethyl)benzene: Contains a different alkyl group, leading to variations in chemical properties and reactivity.
Uniqueness
1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene is unique due to the presence of both methoxy and alkoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
831171-14-3 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(3-methylpent-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C14H20O3/c1-6-10(2)11(3)17-14-8-12(15-4)7-13(9-14)16-5/h6-9,11H,1-5H3 |
InChI Key |
OUSNRJJMGLANCF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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